molecular formula C4H8N4 B3243759 5-hydrazinyl-1-methyl-1H-pyrazole CAS No. 1592362-75-8

5-hydrazinyl-1-methyl-1H-pyrazole

Cat. No.: B3243759
CAS No.: 1592362-75-8
M. Wt: 112.13
InChI Key: QPBNHPQQVPNGQA-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with hydrazine. One common method is the condensation of 1-methyl-1H-pyrazole-5-carboxaldehyde with hydrazine hydrate under reflux conditions . This reaction proceeds smoothly to yield the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group, leading to different substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

5-Hydrazinyl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydrazinyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydrazinyl-1-methyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in the synthesis of heterocyclic systems and in medicinal chemistry.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-8-4(7-5)2-3-6-8/h2-3,7H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBNHPQQVPNGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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